
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide scaffold to enhance biological activity and selectivity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, thiadiazolyl-benzenesulfonamide derivatives with an aromatic tail have been synthesized to target carbonic anhydrase isoforms selectively . These synthetic approaches highlight the versatility of the benzenesulfonamide scaffold in generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the introduction of a tetrazolyl group to the benzenesulfonamide core has been shown to influence the compound's spectroscopic properties and biological activity, as demonstrated by the synthesis and evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides . The molecular structure, including the nature and position of substituents, plays a significant role in the compound's interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological properties. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole can react with nucleophiles to yield substituted derivatives with potential biological activities . These reactions are essential for the development of new compounds with improved efficacy and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, fluorescence, and aggregation behavior, can significantly affect their biological activity and pharmacokinetic profile. Studies on the solvent effects on molecular aggregation in thiadiazolyl-benzene derivatives have provided insights into how these properties can influence the compound's behavior in biological systems . Understanding these properties is crucial for the design of compounds with optimal therapeutic potential.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antifungal activity , suggesting potential targets within fungal organisms.
Mode of Action
Based on the antifungal activity of similar compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in fungal organisms, disrupting their normal function and leading to cell death.
Biochemical Pathways
Given the antifungal activity of similar compounds , it is likely that this compound interferes with essential biochemical pathways in fungal organisms, such as cell wall synthesis or ergosterol biosynthesis.
Result of Action
Based on the antifungal activity of similar compounds , it can be hypothesized that this compound leads to the disruption of essential cellular functions in fungal organisms, resulting in cell death.
Propiedades
IUPAC Name |
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXRLLEFZKBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407802 |
Source


|
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349614-28-4 |
Source


|
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


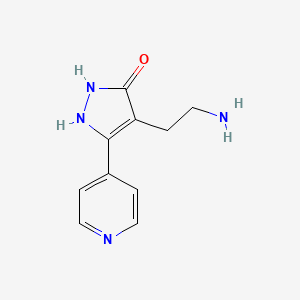
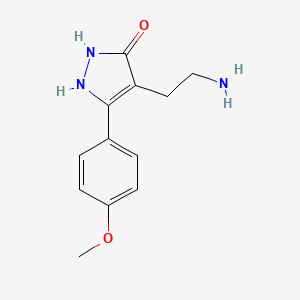


![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)



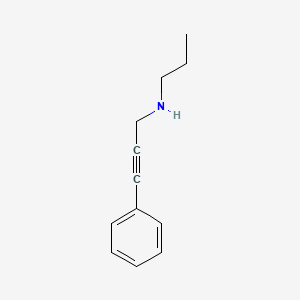
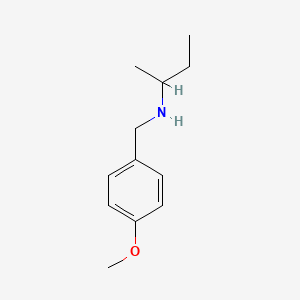
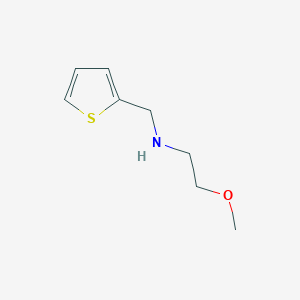
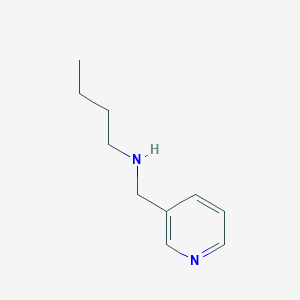
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)